REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:7]([CH3:10])=[CH:8][CH:9]=1)[NH2:6].[S:11](=[O:15])(=[O:14])([OH:13])N>C(#N)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:6])[C:7]([CH3:10])=[CH:8][C:9]=1[S:11]([OH:15])(=[O:14])=[O:13]
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Name
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|
Quantity
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23.1 g
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Type
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reactant
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Smiles
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COC=1C=C(N)C(=CC1)C
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Name
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|
Quantity
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16.4 g
|
Type
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reactant
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Smiles
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S(N)(O)(=O)=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated to temperature of from 150° to 160° C.
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Type
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TEMPERATURE
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Details
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maintained
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Type
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CUSTOM
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Details
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the crystals thus deposited were collected
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Type
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DISSOLUTION
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Details
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The crystals were dissolved in an aqueous solution of sodium hydroxide
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Type
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FILTRATION
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Details
|
the solution was filtered
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Type
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FILTRATION
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Details
|
the crystals thus deposited were collected by filtration
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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COC1=C(S(=O)(=O)O)C=C(C(=C1)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |